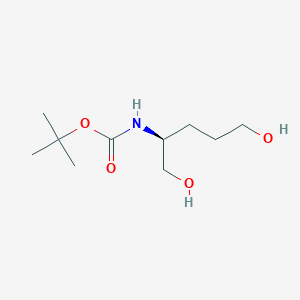

(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Beschreibung

Significance of Stereoselective Synthesis in Contemporary Chemistry

Stereoselective synthesis is a cornerstone of modern organic chemistry, referring to chemical reactions that preferentially yield one stereoisomer over others. wisdomlib.org Many organic molecules can exist as stereoisomers—compounds with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. The ability to control the specific 3D structure of a molecule is paramount because its spatial arrangement can profoundly influence its biological activity and physical properties. numberanalytics.comfiveable.me

The importance of this control is evident across numerous scientific fields. Different stereoisomers of a compound can have drastically different, and sometimes harmful, effects in biological systems. fiveable.me Consequently, stereoselective synthesis is indispensable for creating compounds with specific, desired biological activities, particularly in the development of pharmaceuticals and agrochemicals where safety and efficacy are critical. fiveable.menumberanalytics.com This precise control is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of a specific stereoisomer. numberanalytics.com

Overview of Chiral Building Blocks and Scaffolds

Chiral building blocks, also known as chirons, are enantiomerically pure compounds used as starting materials or key intermediates in the synthesis of more complex molecules. wisdomlib.orgresearchgate.net These molecules possess one or more stereocenters and serve as foundational scaffolds upon which larger structures can be built. Nature provides an abundant source of these molecules, often referred to as the "chiral pool," which includes amino acids, carbohydrates, terpenes, and alkaloids. nih.govnih.govbuchler-gmbh.com Chemists can utilize these readily available and often inexpensive materials to introduce specific stereochemistry into a synthetic target from the outset. researchgate.net The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, facilitating the efficient production of single-enantiomer drugs, natural products, and other high-value chemicals. wisdomlib.orgnih.gov

The synthesis of natural products, which are often characterized by their complex stereochemistry, relies heavily on the use of chiral building blocks. numberanalytics.com The "chiron approach" involves strategically disconnecting a complex target molecule back to simple, commercially available chiral precursors from the chiral pool. researchgate.net This methodology leverages the predefined stereochemistry of the building block to control the stereochemical outcome of the synthesis. nih.gov For example, complex molecules such as the antibiotic erythromycin (B1671065) A and the anticancer drug paclitaxel (B517696) (Taxol) feature multiple stereocenters, and their total synthesis requires meticulous control at each step, often starting from chiral precursors. numberanalytics.com Cyclopropanols are another example of versatile chiral building blocks used in natural product synthesis due to the inherent ring strain that allows for facile ring-opening reactions. acs.org

In pharmaceutical chemistry, the demand for enantiomerically pure compounds is driven by the fact that biological systems, such as enzymes and receptors, are themselves chiral. This means a drug molecule and its mirror image (enantiomer) can interact differently with a biological target, leading to one being therapeutically active while the other is inactive or even toxic. fiveable.mechemistrytalk.org This has led to a dramatic increase in the development of single-enantiomer drugs. nih.govnih.gov Chiral building blocks are essential for the synthesis of these optically pure active pharmaceutical ingredients (APIs). wisdomlib.org For instance, the antiviral drug Tamiflu® (oseltamivir) was famously synthesized using quinic acid, a natural compound from the chiral pool, as a key starting material. buchler-gmbh.com

Similar to pharmaceuticals, the biological activity of agrochemicals like herbicides, fungicides, and insecticides can be highly dependent on their stereochemistry. numberanalytics.comnih.gov The use of single-enantiomer agrochemicals can offer significant advantages, including higher efficiency, reduced application rates, and lower toxicity to non-target organisms and the environment. nih.gov Chiral building blocks derived from natural sources, such as amino acids and lactic acid, are increasingly used to design and synthesize these more precise and sustainable agricultural products. weedturf.org The synthesis of many modern agrochemicals relies on the availability of these chiral intermediates to build complex and effective active ingredients. buchler-gmbh.com

Classification and Structural Diversity of Chiral Amino Alcohols

Amino alcohols are organic compounds containing both an amine and a hydroxyl group. alfa-chemistry.com They are broadly classified based on the relative positions of these two functional groups along the carbon backbone (e.g., 1,2-, 1,3-, or 1,4-amino alcohols). Chiral amino alcohols are a particularly important subclass that feature at least one stereocenter and are widely found in natural products and synthetic bioactive compounds. nih.gov They are versatile molecules used as chiral auxiliaries, ligands for metal-catalyzed reactions, and synthons for pharmaceuticals. nih.govresearchgate.net Their structural diversity is vast, ranging from simple acyclic structures to complex cyclic and polyhydroxylated systems. diva-portal.org

Primary β-amino alcohols are a specific class of amino alcohols where a primary amine (-NH₂) is attached to the carbon atom at the β-position relative to the hydroxyl group. These compounds are valuable intermediates and have been shown to act as efficient organocatalysts in asymmetric reactions, such as Michael additions. nih.gov Common synthetic routes to β-amino alcohols include the reduction of α-amino ketones or the ring-opening of epoxides with an amine nucleophile. nih.govresearchgate.net The β-amino alcohol structural motif is a key component in many biologically active molecules, including certain antibiotics and β-blockers. researchgate.netrroij.com

Chiral γ-Amino Alcohols

Chiral γ-amino alcohols, or 1,3-amino alcohols, are structural motifs present in numerous natural products and bioactive compounds. acs.org They also serve as valuable chiral auxiliaries and ligands for asymmetric catalysis. nih.gov The synthesis of these compounds has been an area of significant research, with various methods developed to control the stereochemistry at the two chiral centers.

Recent advancements have focused on catalytic asymmetric methods to produce these structures efficiently. For example, copper-catalyzed hydroamination of unprotected allylic alcohols has been developed as a one-step method for the enantioselective synthesis of γ-amino alcohols with excellent region- and enantioselectivity. nih.gov Another approach involves a ruthenium-catalyzed formal anti-Markovnikov hydroamination of allylic alcohols, which proceeds through an asymmetric hydrogen-borrowing process. researchgate.net These methods provide direct access to enantiomerically enriched chiral γ-amino alcohols from readily available starting materials. nih.govresearchgate.net Research has also shown that alkyne-functionalized oxetanes can be transformed into structurally diverse chiral γ-amino alcohols under copper catalysis. acs.orgresearchgate.net

Secondary Amino Alcohols

Secondary amino alcohols represent a specific class of amino alcohols that have found unique applications in synthetic chemistry. A notable application is their use as traceless cleavable linkers, particularly in the context of solid-phase peptide synthesis (SPPS) and chemical biology. researchgate.netnih.gov

Researchers have developed linkers based on serine (seramox) and isoserine (isoseramox) that can be incorporated into peptides via reductive amination during SPPS. nih.gov These secondary amino alcohol linkers are stable during the synthesis but can be cleaved quantitatively under mild oxidative conditions using sodium periodate (B1199274) (NaIO4). researchgate.netnih.gov This strategy is valuable for "capture and release" protocols in peptide discovery platforms, allowing for the isolation and subsequent analysis of peptides that bind to specific targets. nih.gov The cleavage of the isoseramox linker is particularly advantageous as it regenerates a native peptide N-terminus, which is beneficial for mass spectrometry sequencing and biological applications. nih.gov

Introduction to Chiral Diols as Ligands and Auxiliaries

Chiral diols are a cornerstone of asymmetric catalysis, widely employed as chiral ligands for transition metals and as chiral auxiliaries to direct the stereochemical outcome of reactions. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the formation of new stereocenters. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Diol-based scaffolds, such as derivatives of BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are versatile chiral tools. nih.gov The hydroxyl groups of these diols can coordinate with Lewis acidic reagents or substrates, creating a defined chiral environment that biases the approach of reactants, leading to high enantioselectivity. nih.gov They have been used extensively in transition-metal catalysis and as organocatalysts themselves. nih.gov For instance, BINOL has been used as a catalyst in the allylboration of ketones to afford tertiary homoallylic alcohols with high yield and enantiomeric excess. nih.gov

Contextualizing (S)-(-)-2-(Boc-amino)-1,5-pentanediol within Chiral Pentane (B18724) Derivatives

This compound is a chiral pentane derivative that incorporates key functional groups utilized in organic synthesis: a protected amine, a primary alcohol, and a secondary chiral center bearing another primary alcohol. Its structure makes it a useful building block for more complex molecules.

Structural Characteristics and Stereochemistry

The structure of this compound is defined by a five-carbon chain. At the C2 position, there is an amino group protected with a tert-butoxycarbonyl (Boc) group, and this carbon is a chiral center. The designation "(S)" refers to the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The molecule possesses two hydroxyl (-OH) groups, one at C1 and one at C5, making it a diol. The notation "(-)" indicates that the compound is levorotatory, meaning it rotates plane-polarized light to the left.

| Property | Value |

| CAS Number | 162955-48-8 sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₂₁NO₄ scbt.com |

| Molecular Weight | 219.28 g/mol sigmaaldrich.comscbt.com |

| Appearance | Solid |

| Melting Point | 59-62 °C sigmaaldrich.com |

| Optical Activity | [α]20/D −15°, c = 1 in chloroform (B151607) sigmaaldrich.com |

| SMILES String | CC(C)(C)OC(=O)NC@HCCCO sigmaaldrich.com |

| InChI Key | UBNNKNSFDFANKW-QMMMGPOBSA-N sigmaaldrich.com |

Relevance of the Boc Protecting Group in Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. researchgate.netwikipedia.org Its function is to temporarily render the amine nucleophilicity and basicity inert while other chemical transformations are carried out on the molecule. quora.com In the case of this compound, the Boc group allows for selective reactions at the two hydroxyl groups without interference from the amino group.

The Boc group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.nettotal-synthesis.com Its key advantage is its lability under acidic conditions. wikipedia.org It can be easily removed with acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgtotal-synthesis.com The deprotection mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutene gas, driving the reaction to completion. quora.comtotal-synthesis.com This orthogonality to other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group, makes the Boc group a powerful tool in complex, multi-step syntheses, including solid-phase peptide synthesis (SPPS). total-synthesis.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNKNSFDFANKW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936770 | |

| Record name | tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162955-48-8 | |

| Record name | tert-Butyl hydrogen (1,5-dihydroxypentan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Boc-Amino)-1,5-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of S 2 Boc Amino 1,5 Pentanediol

Reactions Involving the Hydroxyl Groups

The presence of two primary hydroxyl groups offers opportunities for various derivatization reactions, including the formation of esters and ethers. A key challenge in the chemistry of this diol is achieving selective functionalization of one hydroxyl group over the other.

The hydroxyl groups of (S)-(-)-2-(Boc-amino)-1,5-pentanediol can undergo standard O-acylation and O-alkylation reactions to form esters and ethers, respectively. Given that the Boc protecting group is stable under most basic and nucleophilic conditions, these transformations can be performed without affecting the protected amine. organic-chemistry.org

Esterification can be achieved using acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. The reaction can proceed to form either a monoester or a diester, depending on the stoichiometry of the acylating agent used. Selective O-acylation of an alcohol in the presence of an amine is challenging due to the amine's higher nucleophilicity; however, the Boc-protection mitigates this issue, directing reactivity to the hydroxyls. nih.gov

Similarly, ether formation can be accomplished through methods like the Williamson ether synthesis, where the diol is first treated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. The formation of silyl ethers, by reacting the hydroxyl groups with an organosilane like tert-butyldimethylsilyl chloride (TBDMSCl), is another common transformation used for protection or modification. nih.gov

Achieving selective monoprotection of one of the two primary hydroxyl groups in this compound is a significant synthetic challenge. Since both are primary alcohols, their intrinsic reactivity is similar. However, differentiation can be achieved based on the steric environment. The C1 hydroxyl group is sterically hindered by the adjacent bulky Boc-amino group at the C2 position, whereas the C5 hydroxyl group is more accessible.

This difference allows for regioselective monoprotection, particularly with bulky protecting groups. Strategies for the selective monoprotection of diols often involve:

Using Bulky Reagents : Reagents like trityl chloride (TrCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are likely to react preferentially at the less sterically hindered C5 position. researchgate.net

Stoichiometric Control : Using a slight excess of the diol compared to the protecting group reagent can favor mono-substitution over di-substitution. stackexchange.com

Enzymatic Catalysis : Lipases can catalyze the acylation of hydroxyl groups and have been used to achieve both regio- and chemoselective O-acylation on a variety of substrates. nih.gov

These methods provide a means to differentiate the two hydroxyls, enabling subsequent selective modification at either the protected or the free position.

| Strategy | Typical Reagents | Basis for Selectivity | Reference |

|---|---|---|---|

| Steric Hindrance | TBDMSCl, Trityl chloride (TrCl) | The reagent preferentially attacks the less sterically hindered hydroxyl group. | researchgate.net |

| Stoichiometric Control | 1 equivalent of protecting agent to excess diol | Statistical distribution favors the mono-protected product when the diol is in excess. | stackexchange.com |

| Flow Chemistry | Various (e.g., DHP for THP ether) | Precise control of reaction time and temperature minimizes formation of the di-protected product. | scirp.org |

| Enzymatic Catalysis | Lipases (e.g., CALB) and an acyl donor | The enzyme's active site provides high regioselectivity. | nih.gov |

The reaction of diols with cyclic anhydrides, such as succinic anhydride or phthalic anhydride, is a well-established method for generating mono-acylated products bearing a terminal carboxylic acid. acs.orgresearchgate.net This type of reaction, often referred to as desymmetrization when applied to meso-diols, involves the nucleophilic attack of one hydroxyl group on the anhydride carbonyl. This opens the ring to form a hemiester.

When this compound is reacted with a cyclic anhydride in the presence of a base (e.g., triethylamine), one of the hydroxyl groups will open the anhydride ring. acs.org This results in the formation of a new ester bond and a free carboxylic acid functionality, providing a derivative with an anionic handle for further synthetic manipulations, such as amide bond formation or conjugation to other molecules.

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its ease of removal under acidic conditions. organic-chemistry.orgnih.gov

The Boc group is readily cleaved by treatment with strong acids. masterorganicchemistry.com This deprotection proceeds via a carbamate hydrolysis mechanism. Protonation of the carbamate carbonyl oxygen is followed by the elimination of a stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine. masterorganicchemistry.comfishersci.co.uk

Common reagents for Boc deprotection include neat trifluoroacetic acid (TFA), a solution of TFA in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. fishersci.co.uk The reaction is typically fast and occurs at room temperature. fishersci.co.uk

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | 25-50% TFA in DCM, Room Temperature, 2-12 h | fishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Water | 4M HCl solution, Room Temperature, 2 h | fishersci.co.uk |

| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Aqueous H₃PO₄ in THF | nih.gov |

| Aluminum Chloride | - | Mediates cleavage of N-Boc group. | organic-chemistry.org |

Upon acidic deprotection, the newly liberated amine is in an acidic medium, leading to the immediate formation of the corresponding ammonium salt. For instance, using hydrochloric acid for deprotection yields the hydrochloride salt of the amine. researchgate.net This salt formation is often advantageous as it can improve the crystallinity and handling of the resulting product, (S)-2-aminopentane-1,5-diol. nih.govnih.gov The free amine can be obtained by subsequent neutralization with a base. Once liberated, the primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination.

Intramolecular Amidation Reactions

Intramolecular amidation of derivatives of this compound can be a key step in the synthesis of substituted piperidines, which are significant scaffolds in medicinal chemistry. dtic.milwhiterose.ac.ukorganic-chemistry.org This transformation typically requires initial modification of the pentanediol backbone.

A common strategy involves the selective oxidation of the terminal primary alcohol at the C5 position to a carboxylic acid. The resulting N-Boc protected amino acid can then undergo intramolecular cyclization. This lactamization is often promoted by coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the Boc-protected amine. Subsequent removal of the Boc group would yield a substituted piperidinone, a versatile intermediate for further functionalization. While the direct cyclization of the unmodified diol is not a standard amidation, its conversion to an amino acid derivative makes this pathway a valuable tool for creating heterocyclic systems. The synthesis of piperidones is a crucial step for accessing various piperidine (B6355638) derivatives through reduction or other modifications. dtic.mil

Alkylation Studies of N-Protected Amino Alcohol Derivatives

Alkylation of this compound presents opportunities for differential functionalization of its hydroxyl groups. The Boc group effectively protects the amine from alkylation under typical basic conditions, directing reactions towards the oxygen nucleophiles. organic-chemistry.org

The primary challenge and synthetic opportunity lie in the selective alkylation of either the primary (C5) or the secondary (C1) hydroxyl group. Generally, the primary hydroxyl is less sterically hindered and therefore more reactive towards many alkylating agents.

Strategies for Selective O-Alkylation:

| Strategy | Reagents & Conditions | Outcome |

| Bulky Silyl Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMF | Preferential protection of the primary alcohol, allowing subsequent alkylation of the secondary alcohol. |

| Stoichiometric Control | 1 equivalent of NaH followed by 1 equivalent of an alkyl halide (e.g., BnBr, MeI) at low temperatures | Predominant alkylation at the more accessible primary hydroxyl group. |

| Stannylene Acetal Formation | Bu₂SnO, Toluene (reflux), followed by alkyl halide | Activation of the primary alcohol for selective alkylation. |

These approaches allow for the stepwise introduction of different alkyl groups, creating advanced intermediates for multi-step syntheses. The choice of base, solvent, and temperature can significantly influence the regioselectivity of the alkylation reaction.

Transformations of the Carbon Skeleton

The carbon skeleton of this compound serves as a template for the construction of various cyclic and acyclic structures through reactions that modify its core framework.

Ring Closure Reactions (e.g., to Oxazolidinones, Sulfamidates)

The 1,2-amino alcohol moiety within this compound is a key structural feature that enables facile cyclization to form five-membered heterocycles like oxazolidinones and cyclic sulfamidates. These heterocycles are valuable chiral auxiliaries and intermediates in asymmetric synthesis. researchgate.netharvard.eduorganic-chemistry.orgnih.govnih.gov

Oxazolidinone Formation: A common method involves the activation of the C1 secondary hydroxyl group, typically by converting it into a good leaving group such as a mesylate or tosylate. researchgate.net In the presence of a base, the oxygen atom of the Boc-carbamate acts as an intramolecular nucleophile, displacing the leaving group in an S_N2 reaction to form the oxazolidinone ring with inversion of stereochemistry at C2. researchgate.net

Cyclic Sulfamidate Formation: Cyclic sulfamidates are synthesized from 1,2-amino alcohols in a two-step process. harvard.eduacs.orghw.ac.uk First, the N-Boc amino diol is treated with thionyl chloride (SOCl₂) in the presence of a base to form an intermediate cyclic sulfamidite. Subsequent oxidation, often with a ruthenium catalyst (e.g., RuCl₃) and an oxidant like sodium periodate (B1199274) (NaIO₄), yields the stable cyclic sulfamidate. harvard.eduacs.org These compounds are highly reactive electrophiles, useful for the synthesis of various amino derivatives. acs.orgnsf.govnih.gov

Oxidation Reactions

The selective oxidation of the primary and secondary hydroxyl groups in this compound allows for the synthesis of valuable chiral aldehydes, ketones, and carboxylic acids. The outcome of the oxidation is highly dependent on the choice of reagents and reaction conditions.

Due to lower steric hindrance, the primary alcohol at C5 can often be oxidized selectively in the presence of the secondary alcohol at C1. qualitas1998.netnih.govresearchgate.netmdma.ch TEMPO-based oxidation systems are particularly effective for this transformation. qualitas1998.netnih.gov

Common Oxidation Reagents and Their Selectivity:

| Reagent/System | Target Functional Group | Product | Notes |

| TEMPO/NaOCl | Primary Alcohol | Carboxylic Acid | High selectivity for primary alcohols. qualitas1998.netnih.gov |

| PCC (Pyridinium chlorochromate) | Primary/Secondary Alcohol | Aldehyde/Ketone | Less selective, can oxidize both alcohols. |

| Dess-Martin Periodinane | Primary/Secondary Alcohol | Aldehyde/Ketone | Mild conditions, suitable for sensitive substrates. |

| Parikh-Doering Oxidation (SO₃·pyridine) | Primary/Secondary Alcohol | Aldehyde/Ketone | Mild conditions, prefers less sterically hindered primary alcohol. researchgate.net |

Oxidation of the diol fragment can lead to the formation of N-Boc-pipecolic acid derivatives, which are important non-proteinogenic amino acids. irbbarcelona.org

Chain Elongation and Functionalization

Further modifications of the carbon skeleton can be achieved through chain elongation or the introduction of new functional groups. These transformations enhance the molecular complexity and provide access to a broader range of chemical structures.

Chain Elongation Strategies:

Nucleophilic Substitution: The primary hydroxyl group can be converted into a tosylate or a halide, which can then be displaced by carbon nucleophiles such as cyanide (followed by hydrolysis to a carboxylic acid) or Grignard reagents to extend the carbon chain.

Wittig Reaction: Oxidation of the primary alcohol to an aldehyde provides a substrate for the Wittig reaction, allowing the introduction of a carbon-carbon double bond and extending the chain by two or more carbons.

Functionalization:

Michael Addition: Following oxidation and formation of an α,β-unsaturated aldehyde or ketone, the molecule becomes susceptible to Michael addition, enabling the introduction of various substituents at the β-position.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the hydroxyl groups to other functional groups, such as azides, esters, or ethers, with inversion of configuration, providing stereochemical diversity.

These derivatization strategies underscore the utility of this compound as a versatile chiral precursor for complex molecule synthesis.

Applications of S 2 Boc Amino 1,5 Pentanediol As a Chiral Building Block

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The precise three-dimensional arrangement of atoms in a drug molecule is often critical to its efficacy and safety. (S)-(-)-2-(Boc-amino)-1,5-pentanediol serves as a key starting material for introducing stereochemistry, ensuring the desired pharmacological activity while minimizing potential off-target effects.

Asymmetric Synthesis of Biologically Active Molecules

The asymmetric synthesis of biologically active molecules is a cornerstone of modern medicinal chemistry, and chiral building blocks like this compound are instrumental in this endeavor. researchgate.net The presence of a stereocenter in this molecule allows for the construction of enantiomerically pure compounds, which is crucial as different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. nih.gov The use of such chiral synthons helps to avoid the need for challenging and often inefficient chiral separations later in the synthesis. mdpi.com

Role in Drug Discovery and Lead Optimization

In the realm of drug discovery, the journey from an initial "hit" compound to a viable drug candidate involves a meticulous process of lead optimization. biobide.com This phase aims to enhance the desirable properties of a potential drug, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. scienceopen.com Chiral building blocks play a pivotal role in this process by allowing medicinal chemists to systematically explore the chemical space around a lead compound in a three-dimensional manner.

Precursor for Specific Pharmacological Targets

The utility of this compound is further highlighted by its potential as a precursor for the synthesis of inhibitors targeting specific and challenging pharmacological targets.

While a direct and explicit synthesis of Pamapimod utilizing this compound is not prominently documented in the reviewed literature, the structural elements of this chiral building block are relevant to the synthesis of complex heterocyclic molecules like p38 MAP kinase inhibitors. The diol functionality can be manipulated to form various ring systems, and the chiral amine is a key feature for specific interactions with the target enzyme. The synthesis of such inhibitors often involves the coupling of multiple building blocks, and a pre-functionalized chiral piece like this compound can streamline the synthetic route and ensure stereochemical control.

The interaction between the murine double minute 2 (mdm2) protein and the tumor suppressor p53 is a critical target in cancer therapy. researchgate.net Inhibiting this interaction can reactivate p53 and lead to the apoptosis of cancer cells. nih.gov The development of small molecule inhibitors of the mdm2-p53 interaction often involves the creation of molecules that can mimic the key amino acid residues of p53 that bind to mdm2. mdpi.com

Although a definitive synthesis of a clinical mdm2/p53 inhibitor candidate directly employing this compound was not identified in the surveyed literature, the scaffold of this chiral diol is highly suitable for the elaboration into complex structures that can effectively target the mdm2 protein. nih.gov The stereochemically defined amine and the two hydroxyl groups offer multiple points for diversification to optimize binding affinity and cellular activity. rsc.org

Development of Chiral Ligands and Auxiliaries

Beyond its direct incorporation into drug molecules, this compound is a valuable precursor for the development of chiral ligands and auxiliaries. rsc.org These chiral molecules are essential tools in asymmetric catalysis, enabling the synthesis of a wide range of enantiomerically enriched compounds. nih.govrsc.org

The diol functionality of this compound can be used to synthesize bidentate or multidentate ligands that can coordinate to a metal center, creating a chiral environment for a catalytic reaction. The amine group, after deprotection, can also participate in coordination or be further functionalized. The development of new chiral ligands is a continuous effort in organic chemistry to achieve higher enantioselectivity and broader substrate scope in asymmetric transformations. rsc.org The availability of versatile chiral building blocks like this compound fuels this innovation, ultimately expanding the toolbox for the efficient synthesis of chiral molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H21NO4 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 162955-48-8 |

| Appearance | White to off-white solid |

| Chirality | (S) |

Design of Organocatalysts based on Diol Scaffolds

Chiral diols are a cornerstone in the design of organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions enantioselectively. Scaffolds like BINOL, TADDOL, and VANOL are widely used to create a specific chiral environment around a reaction center. nih.gov The principle involves using the diol's hydroxyl groups to coordinate with reagents or substrates through hydrogen bonding or by forming transient covalent bonds, thereby directing the stereochemical outcome of the reaction. nih.gov While the 1,5-pentanediol (B104693) backbone is a known entity in organocatalysis research, for instance in studies of chemoselective acylation, specific organocatalysts designed and synthesized directly from this compound are not detailed in the available literature. researchgate.net

Ligands for Asymmetric Catalysis (e.g., Allylboration, Strecker Reaction)

In asymmetric catalysis, chiral ligands bind to a metal center to create a chiral catalyst that favors the formation of one enantiomer of the product over the other. The functional groups on the ligand, such as the diol and the protected amine in this compound, could theoretically coordinate with various metals.

Asymmetric Allylboration: This reaction forms a new carbon-carbon bond and a stereocenter. Chiral ligands are crucial for controlling the stereochemistry of the resulting homoallylic alcohol.

Asymmetric Strecker Reaction: This is a classic method for synthesizing α-amino acids. nih.gov The development of catalytic, asymmetric versions of this reaction is a significant area of research, often employing chiral catalysts to control the enantioselective addition of cyanide to an imine. nih.govresearchgate.net

While these are important areas of asymmetric synthesis, specific studies employing this compound as a ligand for these transformations have not been identified in the reviewed sources.

Construction of Complex Molecular Architectures

The defined stereochemistry and multiple functional groups of this compound make it a useful building block for synthesizing complex organic molecules with precise three-dimensional structures.

Peptide and Peptidomimetic Synthesis

The Boc-protected amine and the diol functionality allow for the incorporation of this molecule or its derivatives into peptide chains to create unnatural amino acids or peptidomimetics with unique structural and functional properties.

α,α-Disubstituted amino acids are non-proteinogenic amino acids that, when incorporated into peptides, impart significant conformational constraints. nih.gov Their synthesis is an active area of research, and chiral auxiliaries, including some chiral diols, can be used to direct the stereoselective installation of substituents at the α-carbon. nih.govrsc.org However, a direct synthetic route to α,α-disubstituted amino acids starting from this compound is not described in the available literature.

Introducing structurally unique, non-natural amino acids into oligopeptides can significantly influence their secondary structure (e.g., helices, sheets). nih.gov Conformational analysis, often performed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, helps elucidate how these modifications affect the peptide's shape. nih.govnih.gov Such studies are crucial for designing peptides with specific biological activities or properties. There are no specific conformational studies reported on oligopeptides containing residues explicitly derived from this compound in the reviewed literature.

Synthesis of Macrocyclic Compounds

Macrocycles are large ring structures that are of significant interest in medicinal chemistry. The synthesis of macrocycles often involves linking together smaller building blocks, and the reaction to close the ring is a critical step. nih.govcam.ac.uk Molecules with multiple functional groups at their termini, like this compound after suitable modification, can serve as key components in the construction of macrocyclic architectures. nih.gov General strategies often utilize building blocks with Boc-protected amines for their stability and orthogonal deprotection schemes. nih.govcam.ac.uk Despite the potential, specific examples of macrocycles synthesized using this particular diol are not documented in the provided search results.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing two primary hydroxyl groups, makes it a suitable candidate for step-growth polymerization. In theory, it can be reacted with diacids or their derivatives to form chiral polyesters, or with diisocyanates to produce chiral polyurethanes. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the amine function would influence the polymerization process and the properties of the resulting polymer, such as solubility and thermal characteristics.

The general reaction for the formation of a polyurethane, for instance, would involve the reaction of the diol with a diisocyanate, as shown in the scheme below. The chirality of the diol would be incorporated into the polymer backbone, potentially inducing a chiral conformation in the polymer chain.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyester | Diacid/Diacyl chloride | Ester | Chiral, potentially biodegradable |

| Polyurethane | Diisocyanate | Urethane | Chiral, potentially elastomeric |

Despite this theoretical potential, a thorough search of scientific databases and patent literature did not yield specific examples of homopolymers or copolymers synthesized directly from this compound. Research in the field of chiral polymers often utilizes other Boc-protected amino-diols or derivatives of more readily available chiral starting materials like amino acids.

Advanced Materials and Chiral Recognition Studies

The development of advanced materials for chiral recognition is a significant area of research, with applications in enantioselective separations, sensing, and asymmetric catalysis. Materials incorporating chiral moieties can exhibit selective interactions with enantiomers of a chiral analyte.

The this compound molecule possesses the necessary chirality to be a component in such materials. For example, it could be grafted onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The chiral environment created by the immobilized building block could lead to differential retention of enantiomers, enabling their separation. The Boc-protected amine and the hydroxyl groups could serve as sites for interaction with analytes through hydrogen bonding and steric effects.

However, there is a lack of specific studies in the scientific literature that describe the synthesis and evaluation of such advanced materials derived directly from this compound. While the principles of chiral recognition are well-established, and many chiral materials have been developed, the application of this particular compound for these purposes has not been reported. Research on chiral recognition often employs other chiral molecules that have been more extensively studied and have demonstrated high enantioselectivity for a broad range of compounds.

Analytical and Spectroscopic Characterization in Research of S 2 Boc Amino 1,5 Pentanediol

Enantiomeric Purity Determination

The assessment of enantiomeric purity is crucial for chiral compounds like (S)-(-)-2-(Boc-amino)-1,5-pentanediol to ensure the stereochemical outcome of subsequent reactions.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of N-protected amino acids and their derivatives. sigmaaldrich.comnih.gov For N-Boc protected amino compounds, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective. sigmaaldrich.comsigmaaldrich.com These CSPs, such as those based on teicoplanin, possess ionic groups that allow for the direct analysis of polar, ionic compounds without prior derivatization. sigmaaldrich.com

The separation mechanism involves complex interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the chiral analyte and the stationary phase. The choice of mobile phase, typically a combination of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve baseline resolution between the enantiomers. sigmaaldrich.com The determination of enantiomeric excess is critical for ensuring the quality of peptide pharmaceuticals, as unwanted D-isomers can be introduced as impurities. nih.gov

Table 1: Representative Chiral HPLC System for N-Boc-Amino Alcohols

| Parameter | Description |

|---|---|

| Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based CSP) |

| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., Methanol, Acetonitrile) and aqueous buffer (e.g., Ammonium acetate) |

| Detection | UV at an appropriate wavelength (e.g., 210-220 nm) or Mass Spectrometry (LC-MS) |

| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers, allowing for quantification of enantiomeric excess. |

Structural Elucidation

A combination of spectroscopic methods is employed to confirm the chemical structure of this compound. scbt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure by providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the tert-butyl group of the Boc protecting group, the methine proton at the chiral center, the methylene groups of the pentanediol backbone, and the protons of the hydroxyl and amine groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals correspond to the carbonyl carbon and the quaternary carbon of the Boc group, the chiral methine carbon, and the various methylene carbons of the aliphatic chain. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -C(C H₃)₃ | ~1.45 (singlet, 9H) | ~28.3 |

| -C (CH₃)₃ | - | ~79.5 |

| -NH-C =O | - | ~156.0 |

| -C H(NHBoc)- | ~3.6-3.8 (multiplet, 1H) | ~53-55 |

| -CH₂-CH₂-C H₂OH | ~3.6-3.7 (multiplet, 2H) | ~62.5 |

| -CH(NHBoc)C H₂OH | ~3.4-3.6 (multiplet, 2H) | ~65.0 |

| -CH(NHBoc)CH₂-C H₂- | ~1.4-1.7 (multiplet, 4H) | ~29.0, ~30.0 |

| -NH - | ~4.8-5.2 (broad singlet, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, N-H, C=O, and C-O bonds.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Carbamate | N-H stretch | 3300-3500 |

| Carbamate | C=O stretch | 1680-1720 |

| Alkane | C-H stretch | 2850-3000 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular weight of this compound is 219.28 g/mol . scbt.comcalpaclab.com In mass spectrometry, a common fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Table 4: Expected Mass Spectrometry Fragments

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 220.15 | Protonated molecular ion |

| [M+Na]⁺ | 242.13 | Sodium adduct |

| [M-C₄H₈]⁺ | 163.10 | Loss of isobutylene from Boc group |

Optical Activity Measurements

The optical activity of a chiral compound is a fundamental physical property that confirms its enantiomeric nature. libretexts.org This is measured using a polarimeter, which determines the angle to which the plane of polarized light is rotated by a solution of the sample. libretexts.org

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the sample tube in decimeters (dm). libretexts.org

For this compound, the specific rotation has been reported. sigmaaldrich.com

Table 5: Optical Activity Data

| Parameter | Value |

|---|---|

| Specific Rotation [α]²⁰/D | -15° (c = 1 in chloroform) sigmaaldrich.com |

| Description | The negative sign (-) indicates levorotatory behavior, meaning it rotates the plane of polarized light to the left (counter-clockwise). |

This levorotatory property is a key identifier for the (S)-enantiomer of this compound.

Elemental Analysis

Elemental analysis of this compound involves the combustion of a precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are meticulously collected and quantified. These quantities are then used to calculate the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The theoretical elemental composition is calculated based on the compound's molecular formula, C₁₀H₂₁NO₄, and the atomic weights of its constituent atoms. With a molecular weight of 219.28 g/mol , the expected percentages are:

Carbon (C): 54.77%

Hydrogen (H): 9.65%

Nitrogen (N): 6.39%

In practice, experimental results from elemental analysis are compared against these theoretical values. A close correlation between the experimentally determined percentages and the calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and correct chemical structure. While specific research findings detailing the experimental elemental analysis of this compound are not broadly published in publicly accessible literature, the standard for its characterization would necessitate such an analysis.

Below is a data table illustrating the comparison between the theoretical values and a placeholder for typical experimental results that would be expected in a research setting.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 54.77 | Data not available in cited sources |

| Hydrogen (H) | 9.65 | Data not available in cited sources |

| Nitrogen (N) | 6.39 | Data not available in cited sources |

This analytical step, often performed in conjunction with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule, ensuring the reliability of any subsequent research conducted with the compound.

Future Research Directions and Emerging Applications

Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising area is the application of chemo-enzymatic methods. Biocatalysis, utilizing enzymes for specific transformations, can offer high enantioselectivity under mild reaction conditions, potentially reducing the need for protecting groups and complex purification steps. mdpi.com For instance, the enzymatic reduction of a corresponding keto-ester precursor could provide a direct and highly selective route to the desired diol.

Additionally, novel approaches in organic synthesis, such as one-pot tandem reactions, are being explored. nih.gov A strategy that combines reductive amination of a suitable keto-diol with a subsequent Boc-protection in a single reaction vessel could significantly improve process efficiency. nih.gov Research into safer and more scalable alternatives to hazardous reagents, like replacing diazomethane (B1218177) or highly toxic cyanides with greener options in homologation reactions, is also a key direction. nih.govrsc.org

Exploration of New Catalytic Systems for Asymmetric Transformations

The synthesis of chiral diols like (S)-(-)-2-(Boc-amino)-1,5-pentanediol heavily relies on asymmetric catalysis to establish the correct stereochemistry. Future research is focused on discovering and optimizing new catalytic systems that offer higher activity, selectivity, and broader substrate scope.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives have been shown to be effective catalysts for direct asymmetric aldol (B89426) reactions, which can be a key step in constructing the carbon backbone of chiral diols. lookchem.com Future investigations may involve designing new amino acid-derived organocatalysts to further improve enantiomeric excess (>99% ee has been achieved in related systems) and diastereoselectivity. acs.orgresearchgate.net

Furthermore, the development of advanced metal-based catalysts continues to be a major focus. Chiral BINOL aldehyde catalysts, for example, have shown promise in activating amino esters for asymmetric functionalization. frontiersin.org The exploration of transition metal complexes, including those based on copper, for asymmetric hydroamination and other C-N bond-forming reactions could lead to more direct synthetic pathways. osaka-u.ac.jp Combining different catalytic systems, such as an organocatalyst and a metal co-catalyst, is another innovative strategy to achieve challenging transformations with high stereocontrol. nih.govacs.org

Table 1: Examples of Catalytic Systems for Chiral Diol Synthesis

| Catalyst Type | Reaction | Key Features | Potential Application |

| Proline-derived Organocatalyst | Asymmetric Aldol Reaction | High enantioselectivity (>99% ee), mild conditions. researchgate.net | Synthesis of chiral keto-alcohol precursors. |

| CBS-Oxazaborolidine | Asymmetric Reduction | Highly selective reduction of ketones to chiral alcohols. nih.govacs.org | Stereoselective reduction of a ketone to form the secondary alcohol. |

| Chiral BINOL Aldehyde | Asymmetric α-functionalization | Direct catalysis on N-unprotected amino esters via imine activation. frontiersin.org | Introduction of functional groups adjacent to the amino center. |

Expanded Applications in Medicinal Chemistry

This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure is a component of more complex molecules that may possess biological activity. Derivatives of the parent amino acid, ornithine, are widely used in the development of bioactive peptides and targeted drug delivery systems. chemimpex.com

Future research will likely see the expanded use of this amino diol in the synthesis of novel therapeutic agents. The 2-amino-1,3-diol moiety is a key structural feature in sphingosine (B13886) and its analogues, which are involved in critical cellular signaling pathways. beilstein-journals.orgnih.gov Therefore, this compound could serve as a precursor for synthesizing new sphingolipid analogues to target diseases like cancer and multiple sclerosis. nih.gov

The compound can also be incorporated into peptide nucleic acids (PNAs) or used as a scaffold to create peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved stability and bioavailability. Its two hydroxyl groups allow for further chemical modification, enabling its use in constructing libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov

Development of Advanced Chiral Materials

The chirality and bifunctional nature of this compound make it an attractive monomer for the synthesis of advanced chiral materials. Chiral polymers are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral recognition. nih.gov

Future research directions include the polymerization of this compound or its derivatives to create novel chiral polyesters or polyurethanes. The defined stereochemistry of the monomer would be transferred to the polymer backbone, inducing a chiral secondary structure, such as a helical conformation. mdpi.com These chiral polymers could be used as the stationary phase in chromatography columns for the separation of racemic mixtures. acs.org

Moreover, this chiral diol can be used as a ligand for the synthesis of chiral metal-organic frameworks (MOFs) or coordination polymers. mdpi.com Such materials possess a high surface area and well-defined porous structures, making them promising candidates for heterogeneous asymmetric catalysis and enantioselective sensing applications. The development of chiral liquid crystals and photoresponsive materials based on this compound is another emerging area of interest. mdpi.com

Computational Chemistry and Mechanistic Studies

Computational chemistry plays an increasingly vital role in understanding and predicting the outcomes of chemical reactions. For this compound, theoretical studies can provide deep insights into its synthesis and reactivity.

Future research will likely employ methods like Density Functional Theory (DFT) to elucidate the mechanisms of catalytic reactions used in its synthesis. beilstein-journals.org Computational modeling can help to understand the origins of stereoselectivity by analyzing the transition state structures of competing reaction pathways. This knowledge can guide the rational design of more efficient and selective catalysts. osaka-u.ac.jp

Mechanistic studies can also help explore novel synthetic routes. For example, computational pathway sampling can be used to discover new, low-energy reaction mechanisms for the synthesis of amino acids and their derivatives from simple prebiotic molecules, offering new perspectives on their formation. nih.gov Such studies can also be used to predict the conformational preferences of molecules derived from this compound and to model their interactions with biological targets, thereby accelerating the drug discovery process.

Q & A

Q. What are the common synthetic routes for (S)-(-)-2-(Boc-amino)-1,5-pentanediol, and how is enantioselectivity achieved?

The enantioselective synthesis of this compound derivatives often involves iridium-catalyzed N-heterocyclization. For example, a method using (S)-1-phenylethylamine and 1-(5-methoxypyridin-3-yl)-1,5-pentanediol achieved 86% enantiomeric excess (ee) via stereocontrol during piperidine ring formation . Boc protection is typically introduced post-cyclization to stabilize the amino group, with purification via column chromatography to isolate the enantiomerically pure product.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Infrared (IR) spectroscopy to confirm Boc-group presence (C=O stretch at ~1680–1720 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and backbone structure.

- Melting point analysis (59–62°C) for purity validation .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. How is this compound utilized in biopolymer synthesis?

this compound serves as a chiral building block for polyhydroxyalkanoates (PHAs). Engineered Halomonas bluephagenesis incorporates α,ψ-diol derivatives into PHAs, improving biodegradability and mechanical properties for environmental applications. The Boc group enhances solubility during polymerization, enabling precise control over monomer integration .

Advanced Research Questions

Q. What mechanistic insights explain selectivity challenges in catalytic hydrogenolysis of biomass-derived substrates to 1,5-pentanediol?

Selectivity between 1,2-pentanediol and 1,5-pentanediol is governed by steric and electronic factors. For instance, MoO3/Rh catalysts promote 1,5-pentanediol formation (80% selectivity) by dissolving into HxMoO3 bronzes under H₂, which direct C–O cleavage at the 1,5-position of tetrahydrofurfuryl alcohol (THFA). Density functional theory (DFT) simulations suggest Mo sites stabilize transition states favoring 1,5-bond scission . Competing pathways via 1,2-cleavage are suppressed using Pt@Al₂O₃ catalysts, where MOF-derived confinement directs substrate adsorption .

Q. How can Ni-based catalysts improve sustainability in 1,5-pentanediol synthesis?

Ni-La/HT hydrotalcite catalysts achieve 92% 1,5-pentanediol yield from THFA in 2-propanol at 423 K. The La promoter enhances Ni dispersion, stabilizing active Ni⁰ sites for tandem hydrogenation-hydrogenolysis. Solvent choice is critical: secondary alcohols (e.g., 2-propanol) donate hydrogen equivalents, enabling H₂-free operation in flow reactors . Contrastingly, aqueous systems require noble metals (e.g., Ru-SnOx/γ-Al₂O₃) due to Ni’s poor water tolerance .

Q. What strategies resolve contradictions in selectivity trends during furfural hydrogenolysis?

Selectivity discrepancies arise from competing adsorption modes. For example, furfuryl alcohol adsorbs via -CH₂OH on basic sites (e.g., SnOx), steering H-addition to the 5-position. Steric hindrance around metal sites (e.g., Pt@Al₂O₃) further suppresses 1,2-pentanediol by limiting access to the 2-position . Kinetic studies show near-identical activation energies (Ea) for both pathways, suggesting selectivity is controlled by pre-exponential factors (e.g., adsorption geometry) rather than thermodynamics .

Q. How does this compound enhance stereoselective cycloalkane synthesis?

In nickel-catalyzed cyclization, the diol’s chiral center directs diastereoselectivity. For example, 3-(p-tolyl)-1,5-pentanediol reacts with aryl ketones to form cyclohexanes with >95% diastereomeric excess. Ligand-redox modulation ensures axial chirality transfer, while the Boc group prevents undesired side reactions (e.g., epimerization) .

Q. What role does this compound play in high-temperature battery electrolytes?

1,5-Pentanediol derivatives stabilize Zn²⁺ solvation structures in aqueous Zn batteries at 100°C. The diol’s hydroxyl groups coordinate Zn, suppressing dendrite formation and reducing HER activity. Electrolytes with 20% 1,5-pentanediol exhibit 99.5% Coulombic efficiency over 500 cycles at 100°C .

Methodological Considerations

Q. How can green chemistry principles optimize biomass-to-1,5-pentanediol processes?

- Feedstock choice : Furfural (from hemicellulose) reduces reliance on petrochemical glutaric acid .

- Catalyst design : Bimetallic Ru-SnOx/γ-Al₂O₃ enables one-pot conversion of furfural to 1,5-pentanediol in water, minimizing waste .

- Biocatalysis : E. coli expressing YqhD and CAR converts 5-hydroxyvalerate to 1,5-pentanediol with ATP/NADPH cofactor recycling, achieving 85% yield .

Q. What experimental frameworks address reproducibility challenges in enantioselective synthesis?

Adopt the PICO framework :

- Population : Chiral diol precursors.

- Intervention : Iridium/phosphine ligand systems.

- Comparison : Alternative catalysts (e.g., Rh, Pd).

- Outcome : Enantiomeric excess, yield.

Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize ligand screening and solvent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.